molecular formula C9H10N2O B044163 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 121974-35-4

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B044163
CAS No.: 121974-35-4
M. Wt: 162.19 g/mol
InChI Key: NZWLKZYQAQNZJK-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Fischer Synthesis of Indoles : Research on the Fischer synthesis of indoles, particularly from 2,6-disubstituted arylhydrazones, highlights significant transformations, including shifts and the splitting out of substituents. Experiments have shown that the methyl group's migration is a result of double shifts, emphasizing the complexity of reactions involved in creating indole derivatives (Fusco & Sannicolo, 1978; Fusco & Sannicoló, 1978).

Flavor and Fragrance in Foods

Branched Aldehydes in Foods : The conversion of amino acids into branched aldehydes, which are crucial for the flavor profiles in various food products, demonstrates the broader implications of amino acid transformations. Understanding the metabolic pathways for these aldehydes can aid in controlling flavor characteristics in foods (Smit, Engels, & Smit, 2009).

Indole Synthesis Classification

Classifying Indole Syntheses : A comprehensive review of methods for indole synthesis categorizes them into nine strategic approaches. This classification aids in understanding the diverse methodologies for creating indoles and their derivatives, offering a structured framework for future research in indole synthesis (Taber & Tirunahari, 2011).

Hepatic Protection by Indole Derivatives

Pharmacokinetics and Roles in Hepatic Protection : Indoles and their derivatives, particularly from the breakdown of tryptophan, have been noted for their protective effects against chronic liver injuries. This research underscores the therapeutic potential of indoles in managing liver diseases and their mechanisms of action (Wang et al., 2016).

Aza-Alkylation of Indoles

Catalytic C3 Aza-Alkylation of Indoles : The introduction of aminomethyl groups into indoles through aza-alkylation demonstrates the versatility of indole chemistry in synthesizing compounds with new stereogenic centers. This method's review showcases the progress in developing stereoselective reactions for indole modification (Bonandi et al., 2020).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements P305 + P351 + P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

3-amino-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWLKZYQAQNZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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